molecular formula C11H10N2O B13825580 2,3-Dimethylquinoxaline-5-carbaldehyde

2,3-Dimethylquinoxaline-5-carbaldehyde

Cat. No.: B13825580
M. Wt: 186.21 g/mol
InChI Key: ARZGTKCMSVJVHL-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline-5-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of two methyl groups at positions 2 and 3, and an aldehyde group at position 5 on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxaline-5-carbaldehyde typically involves the condensation of 2,3-diaminotoluene with glyoxal. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby inhibiting cancer cell growth and inducing apoptosis .

Comparison with Similar Compounds

2,3-Dimethylquinoxaline-5-carbaldehyde can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2,3-dimethylquinoxaline-5-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-7-8(2)13-11-9(6-14)4-3-5-10(11)12-7/h3-6H,1-2H3

InChI Key

ARZGTKCMSVJVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1C)C=O

Origin of Product

United States

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